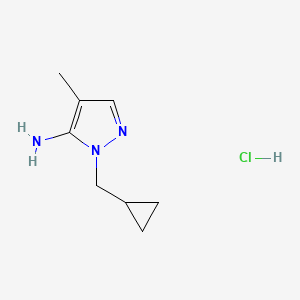

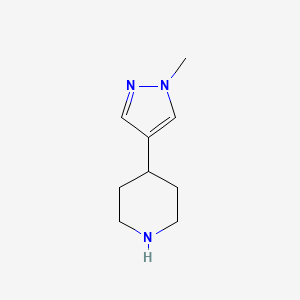

![molecular formula C7H7Cl2NOS B1487636 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide CAS No. 1305712-19-9](/img/structure/B1487636.png)

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide

Vue d'ensemble

Description

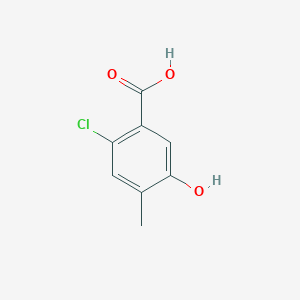

“2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide” is a chemical compound with the CAS Number: 1305712-19-9 . It has a molecular weight of 224.11 . The IUPAC name for this compound is 2-chloro-N-[(5-chloro-2-thienyl)methyl]acetamide . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Cl2NOS/c8-3-7(11)10-4-5-1-2-6(9)12-5/h1-2H,3-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Antimalarial Activity

A study focused on the synthesis of compounds related to 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide, exploring their antimalarial activity. It found a correlation between the antimalarial potency and the characteristics of the phenyl ring substituents in these compounds (Werbel et al., 1986).

Anticancer Activity

Research on 5-methyl-4-phenyl thiazole derivatives, structurally similar to 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide, showed their potential as anticancer agents. These compounds exhibited selective cytotoxicity and induced apoptosis in human lung adenocarcinoma cells (Evren et al., 2019).

Metabolism in Liver Microsomes

A comparative study of the metabolism of chloroacetamide herbicides in human and rat liver microsomes included compounds structurally related to 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide. It highlighted the metabolic pathways and the role of specific cytochrome P450 isoforms (Coleman et al., 2000).

Dye Intermediate Market Analysis

An investigation into the dye intermediate market, which involves compounds akin to 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide, revealed insights into the synthesis and characterization of specific benzimidazole derivatives (Drabina et al., 2009).

Anti-inflammatory Activity

A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetamide, related to 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide, and assessed their anti-inflammatory activity (Sunder et al., 2013).

Inhibitory Activity Against Lung Cancer

Research on oxadiazole derivatives structurally akin to 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide demonstrated their potential as inhibitors of Collapsin response mediator protein 1, a target for small lung cancer therapy (Panchal et al., 2020).

Herbicide Reception and Activity

A study investigated the reception and activity of herbicides related to 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide in various agricultural settings, providing insights into their environmental impact and efficacy (Banks et al., 1986).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NOS/c8-3-7(11)10-4-5-1-2-6(9)12-5/h1-2H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJMRXLOJQVOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

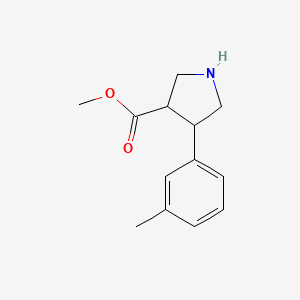

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)

![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)

![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)